molecular formula C10H8N2O B1319430 3-Isocyanato-1-methyl-1H-indole CAS No. 124808-78-2

3-Isocyanato-1-methyl-1H-indole

Cat. No.: B1319430
CAS No.: 124808-78-2
M. Wt: 172.18 g/mol
InChI Key: KONDNSIYLUAZFI-UHFFFAOYSA-N
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Description

3-Isocyanato-1-methyl-1H-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The isocyanate group in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

3-Isocyanato-1-methyl-1H-indole, like other indole derivatives, is known to interact with a variety of targets. The nitrogen-bearing heterocycle indole scaffold is considered one of the most privileged pharmacophores in heterocyclic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

For instance, they can inhibit the activity of certain proteins, as seen with the substitution of indole at the C5 position playing an important role in Sir 2 protein inhibition . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may impact a wide range of biochemical pathways and their downstream effects.

Pharmacokinetics

The physicochemical properties of the compound, such as its melting point, boiling point, and density, have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Indole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solvent used can affect the vibrational characteristics of similar compounds . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

3-Isocyanato-1-methyl-1H-indole plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic groups such as amines, thiols, and hydroxyls present in proteins and enzymes. This reactivity allows this compound to modify the structure and function of these biomolecules, potentially altering their activity and interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of signaling proteins can lead to altered signal transduction, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, changes in gene expression induced by this compound can impact cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic groups in proteins and enzymes, leading to the formation of stable covalent bonds. This modification can result in enzyme inhibition or activation, depending on the specific site of interaction. Furthermore, changes in gene expression may occur due to the alteration of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis, leading to the formation of amines and carbon dioxide. This degradation process can impact the compound’s efficacy and the duration of its effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by selectively modifying target proteins and enzymes. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response before toxicity sets in .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of indole derivatives. The compound can interact with enzymes such as cytochrome P450s, which play a role in its biotransformation. These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to intracellular proteins can facilitate its transport to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. For instance, localization to the nucleus may impact gene expression, while localization to the mitochondria can affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-1-methyl-1H-indole typically involves the reaction of 1-methyl-1H-indole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group at the 3-position of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanato-1-methyl-1H-indole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Cycloaddition Reactions: Reagents such as alkenes, alkynes, and azides are used under thermal or catalytic conditions.

    Hydrolysis: The reaction is carried out in the presence of water or aqueous acid or base.

Major Products:

    Ureas, Carbamates, and Thiocarbamates: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Formed from cycloaddition reactions.

    Amines: Formed from hydrolysis reactions.

Scientific Research Applications

3-Isocyanato-1-methyl-1H-indole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

  • 3-Isocyanato-1H-indole
  • 3-Isocyanato-2-methyl-1H-indole
  • 3-Isocyanato-5-methyl-1H-indole

Comparison: 3-Isocyanato-1-methyl-1H-indole is unique due to the presence of the methyl group at the 1-position, which can influence its reactivity and biological activity compared to other isocyanato-indole derivatives

Properties

IUPAC Name

3-isocyanato-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-12-6-9(11-7-13)8-4-2-3-5-10(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONDNSIYLUAZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600312
Record name 3-Isocyanato-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124808-78-2
Record name 3-Isocyanato-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isocyanato-1-methyl-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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